2-Methoxy-3-nitropyridine

Overview

Description

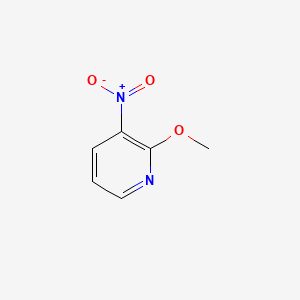

Chemical Structure and Properties 2-Methoxy-3-nitropyridine (CAS No. 20265-35-4) is a pyridine derivative with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . Its structure features a methoxy group (-OCH₃) at position 2 and a nitro group (-NO₂) at position 3 on the pyridine ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity and biological activity.

Synthesis and Reactivity

A key synthesis route involves the reduction of this compound using hydrogen gas and a palladium catalyst to yield 2-methoxypyridin-3-amine, a precursor for medicinal chemistry applications . The compound’s nitro group facilitates electrophilic substitution reactions, while the methoxy group can participate in nucleophilic aromatic substitutions.

Applications

this compound serves as an intermediate in pharmaceutical synthesis, particularly for antitumor and antimicrobial agents. Its structural versatility allows for functionalization at multiple positions, enabling tailored modifications for specific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-nitropyridine can be synthesized through the methylation of 2-hydroxy-3-nitropyridine. This process involves the reaction of 2-hydroxy-3-nitropyridine with methylating agents such as iodomethane in the presence of a base like sodium methoxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide and iodomethane for methylation reactions.

Major Products Formed:

Reduction: 2-Methoxy-3-aminopyridine.

Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-methoxy-3-nitropyridine as a scaffold for developing anticancer agents. For instance, its derivatives have shown promising results in inhibiting tubulin polymerization, which is a critical mechanism in cancer cell proliferation. A study demonstrated that certain derivatives exhibited IC50 values as low as 0.011 μM against gastric cancer cell lines, indicating strong antiproliferative effects . The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Mechanistic Studies

Further investigation into the compound's mechanism revealed that it induces cell cycle arrest at the G2/M phase and increases reactive oxygen species (ROS) levels, contributing to its cytotoxic effects . Molecular docking studies have confirmed stable interactions with key residues in tubulin, reinforcing its potential as a lead compound for anticancer drug development.

Synthetic Applications

Reactivity and Substitution Reactions

this compound has been utilized in various synthetic applications due to its electrophilic nature. It participates in nucleophilic aromatic substitution reactions, particularly with secondary cyclic amines like piperidine and morpholine. These reactions have been characterized by kinetic studies that provide insights into the reactivity patterns of this compound . The compound's ability to undergo substitution reactions makes it a valuable intermediate in synthesizing more complex organic molecules.

Synthesis of Derivatives

The methylation of related pyridine compounds has been shown to yield this compound effectively. Its derivatives are being explored for their biological activities and potential therapeutic applications . The versatility of this compound in forming various derivatives expands its utility in chemical synthesis.

Material Science

Development of Functional Materials

In material science, this compound is being investigated for its role in developing functional materials, particularly those with electronic properties. The incorporation of nitropyridine moieties into polymer matrices can enhance their electrical conductivity and thermal stability, making them suitable for applications in sensors and electronic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry research.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Variations

The following table summarizes structural differences and their implications:

Physicochemical Properties

- Solubility : The addition of a chloro group (e.g., 6-Chloro-2-methoxy-3-nitropyridine ) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability: N-Oxide derivatives like 2-Chloro-3-methoxy-6-nitropyridine 1-oxide exhibit higher stability under oxidative conditions compared to non-oxidized analogs .

Biological Activity

2-Methoxy-3-nitropyridine (CAS No. 20265-35-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- InChI Key : WZNQCVOSOCGWJG-UHFFFAOYSA-N

- Log P (octanol-water partition coefficient) : Approximately 1.14, indicating moderate lipophilicity.

The compound features a nitro group and a methoxy substituent on the pyridine ring, which are critical for its biological activity.

Research indicates that this compound exhibits various mechanisms of action, primarily through its electrophilic nature. It can undergo nucleophilic substitution reactions, particularly with thiols and amines, which can lead to the formation of more complex molecules with enhanced biological properties . The presence of the nitro group significantly influences its reactivity and selectivity in chemical transformations.

Biological Activities

- Antimicrobial Activity :

- Cytotoxicity :

- Enzyme Inhibition :

Case Studies

Several studies have investigated the biological activities of this compound:

-

Study on Antimicrobial Properties :

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial potential . -

Cytotoxicity Assessment :

An experiment assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating potent activity against these cells .

Data Table: Biological Activity Overview

Properties

IUPAC Name |

2-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNQCVOSOCGWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942384 | |

| Record name | 2-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20265-35-4 | |

| Record name | 20265-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-3-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.